4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine
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Overview
Description
4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a boronic ester group, and a morpholine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The starting material, 5-fluoro-2-iodophenyl, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the boronic ester intermediate.
Coupling Reaction: The boronic ester intermediate is then coupled with morpholine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The fluorine atom enhances the compound’s stability and bioavailability, while the morpholine ring contributes to its solubility and pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine is unique due to its combination of a boronic ester group, a fluorine atom, and a morpholine ring. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H23BFNO4 |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H23BFNO4/c1-16(2)17(3,4)24-18(23-16)14-6-5-12(19)11-13(14)15(21)20-7-9-22-10-8-20/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
QWUYDLZMWIEQRD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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